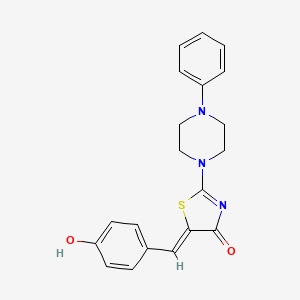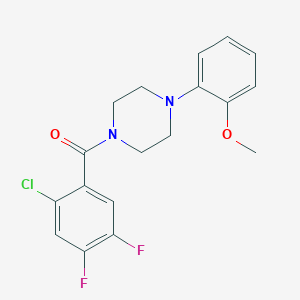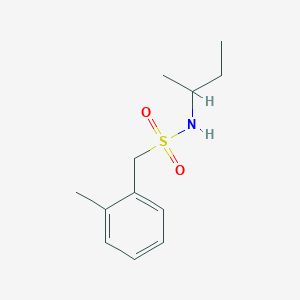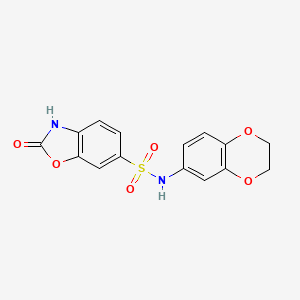
5-(4-hydroxybenzylidene)-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one
Overview
Description
5-(4-hydroxybenzylidene)-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one, commonly known as HBPT, is a thiazolone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HBPT has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.
Mechanism of Action
The exact mechanism of action of HBPT is not fully understood. However, it has been suggested that HBPT exerts its antitumor activity by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. HBPT has also been found to inhibit the PI3K/Akt signaling pathway, which plays a crucial role in cancer cell proliferation and survival. Furthermore, HBPT has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
HBPT has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. Additionally, HBPT has been found to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of HBPT is its potent antitumor activity against various cancer cell lines. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of HBPT is its poor solubility in water, which may affect its bioavailability and limit its therapeutic potential.
Future Directions
There are several future directions for the research and development of HBPT. One potential direction is the modification of the chemical structure of HBPT to improve its solubility and bioavailability. Another direction is the investigation of the synergistic effects of HBPT with other anticancer drugs. Furthermore, the potential use of HBPT in combination with immunotherapy for the treatment of cancer warrants further investigation. Additionally, the antiviral activity of HBPT against the influenza virus may also be explored further for the development of new antiviral drugs.
Scientific Research Applications
HBPT has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. HBPT has also been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, HBPT has been found to possess antiviral activity against the influenza virus.
properties
IUPAC Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-17-8-6-15(7-9-17)14-18-19(25)21-20(26-18)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h1-9,14,24H,10-13H2/b18-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFWFLPFGHSSGI-JXAWBTAJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)C(=CC4=CC=C(C=C4)O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)/C(=C/C4=CC=C(C=C4)O)/S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-benzyl-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4671828.png)


![N-isobutyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide](/img/structure/B4671847.png)
![N,N,4-trimethyl-2-[({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4671850.png)


![ethyl 5-acetyl-4-methyl-2-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4671861.png)
![ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B4671870.png)
![(4-{[(4-bromophenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B4671874.png)


![3-(1,3-benzodioxol-5-yl)-N-ethyl-6-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4671908.png)
![N-(4-acetylphenyl)-2-[(3-ethyl-4-oxo-3,4,6,7,8,9-hexahydropyrimido[4,5-b]quinolin-2-yl)thio]acetamide](/img/structure/B4671916.png)